Isometheptene mucate

Vue d'ensemble

Description

Le mucate d'isométheptène est une amine sympathomimétique couramment utilisée dans le traitement des migraines et des céphalées de tension en raison de ses propriétés vasoconstrictrices. Ce composé provoque la constriction des vaisseaux sanguins, ce qui contribue à soulager les symptômes associés à ces affections .

Applications De Recherche Scientifique

Le mucate d'isométheptène a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études impliquant des amines sympathomimétiques.

Biologie : Recherche sur ses effets sur le système nerveux sympathique et la vasoconstriction.

Médecine : Études cliniques sur son efficacité dans le traitement des migraines et des céphalées de tension.

Industrie : Utilisé dans la formulation de produits pharmaceutiques pour soulager les maux de tête

Mécanisme d'action

Le mucate d'isométheptène exerce ses effets par l'activation du système nerveux sympathique. Il interagit avec les récepteurs adrénergiques à la surface des cellules musculaires lisses, entraînant une vasoconstriction. Ce processus implique la libération de calcium intracellulaire, qui déclenche la contraction musculaire et le rétrécissement des vaisseaux sanguins .

Mécanisme D'action

Target of Action

Isometheptene mucate, also known as Octin mucate, primarily targets the sympathetic nervous system . It interacts with cell surface adrenergic receptors , which play a crucial role in the regulation of smooth muscle activation .

Mode of Action

This compound is an indirect-acting sympathomimetic . Its mode of action arises through the activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . This interaction with its targets results in a signal transduction cascade that leads to increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels .

Biochemical Pathways

The biochemical pathways affected by this compound involve the sympathetic nervous system and the intracellular calcium signaling pathway . The activation of the sympathetic nervous system and the subsequent vasoconstriction are the primary downstream effects of these pathways .

Pharmacokinetics

It’s known that the compound is used for the treatment of acute migraine attacks, usually in combination with other analgesics . This suggests that the compound has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to exert its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve vasoconstriction . By activating the sympathetic nervous system, it causes constriction of blood vessels, including arteries and veins . This results in the relief of painful spasms, making it useful in the treatment of migraines and tension headaches .

Analyse Biochimique

Biochemical Properties

Isometheptene mucate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an indirect-acting sympathomimetic, which means it stimulates the sympathetic nervous system . The compound interacts with adrenergic receptors on the surface of smooth muscle cells, leading to the activation of the sympathetic nervous system via epinephrine and norepinephrine . These interactions result in smooth muscle activation and subsequent vasoconstriction .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction . This interaction triggers a signal transduction cascade that increases intracellular calcium levels, resulting in smooth muscle contraction . Additionally, this compound can displace catecholamines from vesicles inside neurons, leading to sympathetic responses .

Molecular Mechanism

The molecular mechanism of this compound involves its vasoconstricting properties, which arise through the activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds interact with cell surface adrenergic receptors, leading to smooth muscle activation and vasoconstriction . The signal transduction cascade involves increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the enantiomers of this compound have been shown to have different vasoactive profiles, with (S)-isometheptene inducing more pronounced vasopressor responses than ®-isometheptene . These temporal effects are crucial for understanding the compound’s efficacy and safety in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to more significant vasopressor responses . For example, treatment with 30 mg/kg of the ®-isomer of this compound significantly increased trigeminal thresholds in rat models, indicating its efficacy in reducing trigeminal sensitivity . High doses can also lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors in the sympathetic nervous system . The compound can displace catecholamines from vesicles inside neurons, leading to the release of epinephrine and norepinephrine . These interactions play a crucial role in the compound’s vasoconstricting properties and its overall pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with adrenergic receptors and transporters . The compound’s vasoconstricting properties are mediated by its ability to interact with cell surface adrenergic receptors, leading to smooth muscle activation and vasoconstriction . This interaction also influences the compound’s localization and accumulation within specific tissues .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its interaction with adrenergic receptors on the surface of smooth muscle cells . The compound’s vasoconstricting properties are mediated by its ability to activate the sympathetic nervous system via epinephrine and norepinephrine . These interactions result in smooth muscle activation and vasoconstriction, highlighting the importance of the compound’s subcellular localization in its overall pharmacological effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le mucate d'isométheptène est synthétisé par une série de réactions chimiques impliquant le matériau de départ, la 6-diméthylhept-5-èn-2-amine. La synthèse implique généralement les étapes suivantes :

Alkylation : Le matériau de départ subit une alkylation pour introduire les groupes fonctionnels nécessaires.

Hydrogénation : Le produit intermédiaire est ensuite hydrogéné pour réduire toutes les doubles liaisons.

Formation de mucate : La dernière étape implique la réaction de l'amine avec l'acide mucique pour former du mucate d'isométheptène.

Méthodes de production industrielle

En milieu industriel, la production de mucate d'isométheptène suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs haute pression et de systèmes à écoulement continu pour garantir une production efficace. Des mesures de contrôle de la qualité sont mises en œuvre pour maintenir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le mucate d'isométheptène subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le mucate d'isométheptène en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines .

Comparaison Avec Des Composés Similaires

Composés similaires

- Heptaminol

- Méthylhexanamine

- Tuaminoheptane

Unicité

Le mucate d'isométheptène est unique en raison de sa combinaison spécifique de propriétés vasoconstrictrices et de son efficacité dans le traitement des migraines et des céphalées de tension. Contrairement aux autres amines sympathomimétiques, il est souvent utilisé en association avec d'autres agents comme l'acétaminophène et la dichloralphénazone pour améliorer ses effets thérapeutiques .

Activité Biologique

Isometheptene mucate is a sympathomimetic amine primarily used in the treatment of migraines and tension-type headaches. This compound exhibits significant biological activity through its vasoconstrictive properties, which are mediated by its interaction with adrenergic receptors. This article explores the biological activity of this compound, including its mechanism of action, clinical applications, case studies, and safety profile.

This compound acts as an indirect sympathomimetic agent. Its vasoconstricting effects are primarily due to the activation of the sympathetic nervous system, leading to increased levels of norepinephrine and epinephrine. The following outlines its mechanism:

- Adrenergic Receptor Activation : Isometheptene interacts with adrenergic receptors on vascular smooth muscle cells, triggering a cascade that increases intracellular calcium levels.

- Calcium Mobilization : The rise in intracellular calcium is facilitated by inositol trisphosphate (IP3) pathways and calcium channel influx.

- Myosin Light Chain Kinase Activation : Increased calcium binds to calmodulin, activating myosin light chain kinase, which phosphorylates myosin and promotes smooth muscle contraction, resulting in vasoconstriction .

Clinical Applications

This compound is primarily indicated for:

- Migraine Treatment : It is often combined with other analgesics such as acetaminophen and dichloralphenazone to enhance efficacy against acute migraine attacks .

- Vascular Headaches : Its vasoconstrictive properties make it suitable for treating tension-type headaches as well .

Case Studies and Research Findings

Several case studies highlight both the efficacy and potential adverse effects associated with this compound:

Case Study 1: Acute Necrotizing Eosinophilic Myocarditis

A 29-year-old woman developed acute necrotizing eosinophilic myocarditis after excessive use of an over-the-counter medication containing this compound. This case emphasizes the need for caution regarding prolonged use of this compound due to its vasoconstrictive effects, which may lead to serious cardiovascular complications .

Case Study 2: Intracerebral Hemorrhage

A 45-year-old woman experienced a massive intracerebral hemorrhage after taking a combination medication containing this compound. This incident underscores the potential risks of using this drug without medical supervision, especially in patients without prior stroke risk factors .

Safety Profile

The safety profile of this compound has been scrutinized due to reports of serious adverse effects:

- Adverse Effects : Common side effects include sedation, gastrointestinal disturbances, and hypertension. More severe complications such as medication-overuse headache and intracerebral hemorrhage are noted in literature .

- Regulatory Status : The FDA has classified isometheptene-containing products as unapproved for interstate commerce since January 2018 due to safety concerns, although they remain available over-the-counter in some countries like Brazil .

Comparative Efficacy

A comparative study evaluated the efficacy of this compound against sumatriptan succinate for migraine treatment. Results indicated that both medications were effective; however, patients treated with this compound reported fewer adverse effects compared to those receiving sumatriptan .

| Medication Combination | Efficacy | Adverse Effects |

|---|---|---|

| This compound + Acetaminophen | Similar | Fewer |

| Sumatriptan Succinate | Similar | More |

Propriétés

Numéro CAS |

7492-31-1 |

|---|---|

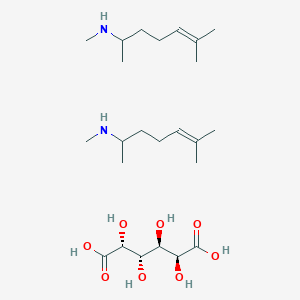

Formule moléculaire |

C15H29NO8 |

Poids moléculaire |

351.39 g/mol |

Nom IUPAC |

N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C9H19N.C6H10O8/c1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4- |

Clé InChI |

HZEDCQLNSYIOTE-OPDGLEOBSA-N |

SMILES |

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

SMILES isomérique |

CC(CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |

SMILES canonique |

CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Key on ui other cas no. |

7492-31-1 |

Numéros CAS associés |

503-01-5 (Parent) |

Synonymes |

Galactaric Acid compd. with N,1,5-Trimethyl-4-hexenylamine; Mucic Acid Salt with N,1,5-Trimethyl-4-hexenylamine (1:2); N,1,5-Trimethyl-4-hexenylamine Galactarate (2:1); N,6-Dimethyl-5-hepten-2-amine Galactarate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.